1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
The compound “1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” is a complex organic molecule that contains several functional groups, including a tetrazole ring, a piperazine ring, and a ketone group . It is likely to be a part of a larger class of compounds that are being studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrazole ring, followed by the introduction of the piperazine ring, and finally the addition of the ketone group . The exact methods and conditions would depend on the specific reactants and catalysts used .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. Given the presence of the tetrazole ring, piperazine ring, and ketone group, it could potentially undergo a variety of reactions, including nucleophilic substitutions, additions, and eliminations .Scientific Research Applications
1. Receptor Affinity and Selectivity
- The compound has been investigated for its affinity and selectivity toward serotonin 5-HT2 receptors. It demonstrates significant binding affinity, contributing to research in neuropharmacology and the development of serotonin receptor antagonists (Andersen et al., 1992).
2. Synthesis and Pharmacological Evaluation
- Studies focus on the synthesis of novel derivatives of this compound and their pharmacological evaluation. This includes exploring their antidepressant and antianxiety activities, highlighting its potential in neuropsychiatric disorder treatments (Kumar et al., 2017).
3. Molecular Structure Analysis
- Research includes the crystal and molecular structure determination of similar compounds. This aids in understanding the chemical and physical properties, which is crucial for drug design and synthesis (Oezbey et al., 1998).
4. Docking Studies and Synthesis Process
- Docking studies and synthesis processes of related piperazine-1-yl-1H-indazole derivatives have been conducted. These studies are essential for identifying potential drug targets and improving synthetic methods (Balaraju et al., 2019).
5. Development of Neuroleptic Drugs
- The compound's derivatives have been explored for their potential as antipsychotic agents. This involves examining their affinity for dopamine and serotonin receptors, which is vital in the development of new neuroleptic drugs (Raviña et al., 2000).
6. Antimicrobial and Antiviral Activities
- Studies on the compound's derivatives also include their antimicrobial and antiviral activities. This broadens the scope of its applications in infectious disease research (Menteşe et al., 2013).
7. Investigation in Cancer Treatment
- The compound and its analogs have been evaluated for their effectiveness in cancer treatment. This includes studies on their cytotoxic activities against various tumor cell lines, contributing to oncological research (Naito et al., 2005).
Safety and Hazards
Future Directions
The compound “1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” and similar compounds could be further studied for their potential pharmacological properties . Future research could also explore more efficient methods for their synthesis, as well as their potential applications in various fields .
Mechanism of Action
Target of Action
The primary target of this compound is the equilibrative nucleoside transporter (ENT) . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes. They play a crucial role in nucleotide synthesis and purine metabolism .
Mode of Action
The compound acts as an inhibitor of ENTs , with a higher selectivity towards ENT2 than ENT1 . By binding to these transporters, it prevents the uptake of nucleosides and nucleobases, thereby affecting cellular functions that rely on these molecules .
Biochemical Pathways
The inhibition of ENTs disrupts the purine salvage pathway , which is essential for DNA and RNA synthesis. This can lead to a decrease in nucleotide pools within the cell, affecting DNA replication and RNA transcription processes .
Pharmacokinetics
Its molecular weight of180.2220 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of ENTs and disruption of purine salvage pathways can lead to cellular stress and potentially induce apoptosis, especially in cells with high nucleotide turnover rates . This could make the compound useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O/c1-12(2)16(24)22-8-6-21(7-9-22)11-15-18-19-20-23(15)14-5-3-4-13(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDYXPQTUPQGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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